3-(((Allyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
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Overview
Description
3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that features a bromophenyl group, a propanoic acid moiety, and a prop-2-en-1-yloxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to a phenyl ring.
Amidation: Formation of an amide bond between an amine and a carboxylic acid derivative.
Esterification: Reaction of a carboxylic acid with an alcohol to form an ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.
Reduction: Reduction reactions could target the carbonyl group in the amide or ester functionalities.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-(3-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
Uniqueness
The presence of the bromine atom in 3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C13H14BrNO4 |
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Molecular Weight |
328.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14BrNO4/c1-2-6-19-13(18)15-11(8-12(16)17)9-4-3-5-10(14)7-9/h2-5,7,11H,1,6,8H2,(H,15,18)(H,16,17) |
InChI Key |
JEGPUHUVQUBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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